molecular formula C8H16O2S B14719391 Propanoic acid, 3-(butylthio)-, methyl ester CAS No. 23246-22-2

Propanoic acid, 3-(butylthio)-, methyl ester

Cat. No.: B14719391
CAS No.: 23246-22-2
M. Wt: 176.28 g/mol
InChI Key: ACCUSPXLMBBGCR-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(butylthio)-, methyl ester is an organic compound with the molecular formula C8H16O2S. It is an ester derived from propanoic acid and butylthiol, and it is commonly used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 3-(butylthio)-, methyl ester can be synthesized through the esterification of propanoic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors where propanoic acid and methanol are reacted under controlled temperatures and pressures. The use of catalysts like sulfuric acid or dry hydrogen chloride gas can enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: This ester can undergo hydrolysis in the presence of an acid or base to yield propanoic acid and methanol.

    Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents used.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

    Hydrolysis: Propanoic acid and methanol.

    Oxidation: Various carboxylic acids and ketones.

    Substitution: Depending on the substituent, different esters or acids can be formed.

Scientific Research Applications

Propanoic acid, 3-(butylthio)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the manufacture of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(butylthio)-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release propanoic acid, which can then participate in metabolic pathways. The butylthio group may interact with thiol-containing enzymes and proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3-(methylthio)-, methyl ester
  • Propanoic acid, 3-bromo-, methyl ester
  • Propanoic acid, 3-phenoxy-, methyl ester

Uniqueness

Propanoic acid, 3-(butylthio)-, methyl ester is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties compared to other similar esters. This uniqueness makes it valuable in specific applications where the butylthio functionality is required.

Properties

CAS No.

23246-22-2

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

methyl 3-butylsulfanylpropanoate

InChI

InChI=1S/C8H16O2S/c1-3-4-6-11-7-5-8(9)10-2/h3-7H2,1-2H3

InChI Key

ACCUSPXLMBBGCR-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCC(=O)OC

Origin of Product

United States

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